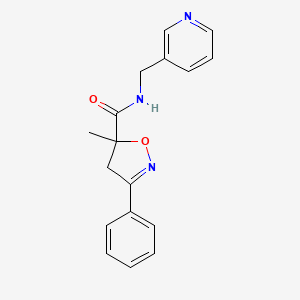
5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-4H-1,2-oxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-4H-1,2-oxazole-5-carboxamide, also known as MPOC, is a chemical compound that has gained significant attention in the field of scientific research. MPOC belongs to the class of oxazole derivatives, which have been shown to possess a wide range of biological activities.
作用機序
The mechanism of action of 5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-4H-1,2-oxazole-5-carboxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are essential for the survival and proliferation of cancer cells. This compound has also been shown to induce oxidative stress in cancer cells, leading to their death. Additionally, this compound has been shown to modulate the expression of certain genes that are involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the metabolism of drugs and toxins. This compound has also been shown to modulate the expression of certain genes that are involved in the regulation of inflammation and immune response. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from damage and death.
実験室実験の利点と制限
One of the major advantages of 5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-4H-1,2-oxazole-5-carboxamide is that it has a high degree of selectivity towards cancer cells, leading to minimal toxicity towards normal cells. Additionally, this compound has been shown to have a long half-life, allowing for sustained therapeutic effects. However, one of the major limitations of this compound is that it has poor solubility in water, leading to difficulties in formulation and administration. Additionally, this compound has been shown to have poor bioavailability, limiting its effectiveness in vivo.
将来の方向性
There are several future directions for the research and development of 5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-4H-1,2-oxazole-5-carboxamide. One area of research is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases. Furthermore, the development of novel formulations and delivery methods for this compound could improve its bioavailability and therapeutic efficacy. Finally, the identification of new targets and applications for this compound could lead to the development of new therapeutic agents.
合成法
The synthesis of 5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-4H-1,2-oxazole-5-carboxamide involves the condensation of 3-phenylpropionic acid with pyridine-3-carboxaldehyde, followed by cyclization with methyl isocyanate. The resulting product is then subjected to a reaction with hydroxylamine hydrochloride and sodium bicarbonate, leading to the formation of this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
科学的研究の応用
5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-4H-1,2-oxazole-5-carboxamide has been extensively studied for its potential therapeutic applications. One of the major research areas is the development of this compound as a potential anticancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, leading to their death. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-4H-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-17(16(21)19-12-13-6-5-9-18-11-13)10-15(20-22-17)14-7-3-2-4-8-14/h2-9,11H,10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCVHWHZCXOPIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Methyl-4-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7644230.png)
![[4-(1-Methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7644237.png)
![N-[4-[(E)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]phenyl]acetamide](/img/structure/B7644242.png)
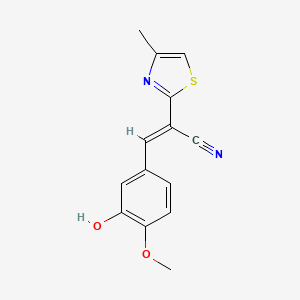
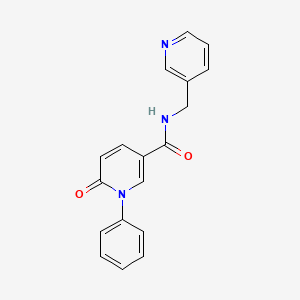
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-thiophen-2-ylacetamide](/img/structure/B7644264.png)
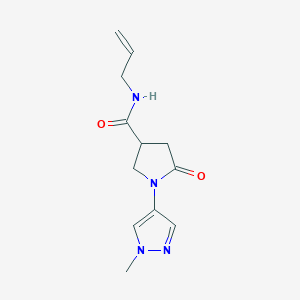
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B7644270.png)
![2-[Methyl(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B7644281.png)
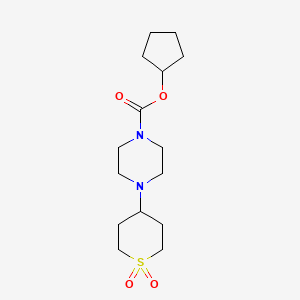
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B7644325.png)

![5-Ethyl-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7644335.png)
![4-(2-Bromophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B7644341.png)